molecular formula C22H29N3O2S B2590501 N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide CAS No. 2034409-34-0

N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide

Cat. No.: B2590501
CAS No.: 2034409-34-0
M. Wt: 399.55
InChI Key: BGHNIQLUBWKQJE-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the class of piperidine-carboxamide derivatives. Its molecular structure integrates a piperidine ring, a tert-butyl carbamoyl group, and a benzamide linker connected to a thiophene heterocycle. The piperidine ring is a common pharmacophore found in numerous biologically active molecules and is abundant in nature . The strategic incorporation of the thiophene ring is a significant feature, as this heterocycle is often employed in medicinal chemistry to optimize properties like potency and metabolic stability . This complex architecture makes it a compelling candidate for pharmaceutical and chemical research. This compound is primarily investigated as a versatile chemical scaffold in medicinal chemistry and drug discovery. Its structural features suggest potential value in developing ligands for various biological targets. Specifically, the piperidine-carboxamide core is a recognized structural motif in compounds studied for their interaction with neuronal receptors and ion channels . For instance, similar N-(tert-butyl) piperidine-1-carboxamide derivatives have been explored for their potential as calcium channel blockers and as antagonists for receptors like TRPV1 . The mechanism of action for research compounds containing this scaffold is typically attributed to their ability to interact with specific protein binding sites. The tert-butyl carbamoyl group and the benzamido moiety can act as hydrogen bond donors and acceptors, facilitating binding to enzymatic or receptor targets. The lipophilic thiophene group can enhance hydrophobic interactions within protein pockets, a strategy supported by molecular modeling studies on analogous structures . As a result, this compound is a valuable tool for researchers studying neuropharmacology, pain pathways, and ion channel modulation. It is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-tert-butyl-4-[[(4-thiophen-3-ylbenzoyl)amino]methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O2S/c1-22(2,3)24-21(27)25-11-8-16(9-12-25)14-23-20(26)18-6-4-17(5-7-18)19-10-13-28-15-19/h4-7,10,13,15-16H,8-9,11-12,14H2,1-3H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHNIQLUBWKQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC, DCC) in the presence of a base.

    Attachment of the Thiophene Group: The thiophene group can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

    Final Functionalization: The tert-butyl group is introduced through alkylation reactions, typically using tert-butyl halides in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Alkyl halides or sulfonates can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group would yield sulfoxides or sulfones, while reduction of the amide group would yield the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving piperidine derivatives.

    Medicine: Potential therapeutic applications as a modulator of biological targets, such as receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with proteins, such as receptors or enzymes, altering their activity. This interaction can modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound shares core structural motifs with several piperidine-carboxamide derivatives (Table 1). Key differentiating factors include:

  • Substituents on the piperidine ring : The tert-butyl carboxamide group is a conserved feature, but variations in other substituents (e.g., acetyl, benzodiazol, or methylpentyl groups) alter steric and electronic properties.
  • Aromatic systems : The thiophen-3-yl group distinguishes it from compounds with chlorophenyl, iodophenyl, or benzodioxol substituents ().
  • Linker flexibility : The methylene bridge between the benzamido and piperidine groups provides conformational flexibility compared to rigid fused-ring systems in ’s benzodiazol derivatives .

Pharmacological Implications

  • Enzyme Inhibition : Compounds with tert-butyl carboxamide groups (e.g., ’s 8-OxoG inhibitors) often exhibit enhanced binding affinity due to hydrophobic interactions .
  • Metabolic Stability : The tert-butyl group may improve metabolic stability compared to acetyl or carboxylate derivatives (), as seen in other drug candidates .

Biological Activity

N-(tert-butyl)-4-((4-(thiophen-3-yl)benzamido)methyl)piperidine-1-carboxamide is a synthetic organic compound classified as a piperidine carboxamide. This compound features a piperidine ring, a thiophene group, and a benzamido moiety, which contribute to its unique biological activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and therapeutic interventions.

Synthesis

The synthesis of this compound involves multiple organic reactions:

  • Formation of the Piperidine Ring : Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.
  • Introduction of the Benzamido Group : This is achieved via amide coupling reactions, often utilizing reagents like carbodiimides (e.g., EDC or DCC).
  • Attachment of the Thiophene Group : Typically accomplished through cross-coupling reactions, such as Suzuki or Stille coupling using palladium catalysts.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as proteins involved in signaling pathways. The compound may alter the activity of enzymes or receptors, potentially leading to therapeutic effects in various conditions.

Biological Activity

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Antitumor Activity : Studies have shown that piperidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Antimicrobial Properties : Similar compounds have demonstrated effectiveness against Gram-positive bacteria, including resistant strains such as MRSA and VRE .

Case Study: Antitumor Effects

In a recent study focusing on related piperidine derivatives, it was found that certain modifications in the benzamido group significantly enhanced their antitumor efficacy. The results indicated a dose-dependent inhibition of cancer cell lines, suggesting that structural variations can lead to improved biological responses .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameSimilarityUnique Features
N-(tert-butyl)-3-(dimethylaminomethyl)piperidine-1-carboxamide0.98Different positioning of dimethylamino group
tert-Butyl 3-(aminomethyl)piperidine-1-carboxamide0.98Lacks benzamido moiety
1-Boc-4-(aminomethyl)-4-methylpiperidine0.98Variation in side chains
tert-Butyl 3-(1-aminoethyl)piperidine-1-carboxylate0.98Different amino substituent

This table highlights how variations in functional groups influence biological activity and potential therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

ParameterValue
Clearance (Cl)14 mL/min/kg
Volume of Distribution (Vd)0.6 L/kg
Half-life (t½)80 min
Bioavailability (F)42%

These parameters indicate that the compound has moderate bioavailability and clearance rates, suggesting potential for effective dosing regimens in clinical settings .

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